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  • Product: Cyclopropyl(m-tolyl)methanol

Core Science & Biosynthesis

Foundational

Cyclopropyl(m-tolyl)methanol CAS number and molecular weight

Part 1: Executive Summary & Core Identity Cyclopropyl(m-tolyl)methanol (also known as -cyclopropyl-3-methylbenzenemethanol) is a secondary alcohol featuring a cyclopropyl ring directly bonded to the benzylic carbon of a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Identity

Cyclopropyl(m-tolyl)methanol (also known as


-cyclopropyl-3-methylbenzenemethanol) is a secondary alcohol featuring a cyclopropyl ring directly bonded to the benzylic carbon of a meta-tolyl moiety.[1][2] This structural motif serves as a critical pharmacophore in medicinal chemistry, offering a rigidified lipophilic scaffold that resists metabolic oxidation compared to acyclic alkyl chains.[2]

This guide provides a definitive technical profile for researchers utilizing this compound as a building block in the synthesis of bioactive small molecules, specifically targeting G-protein coupled receptors (GPCRs) and kinase inhibitors where the cyclopropyl group modulates potency and metabolic stability.[1][2]

Physicochemical Profile[3][4][5][6]
Property Data Specification
Chemical Name Cyclopropyl(3-methylphenyl)methanol
CAS Registry Number 1182739-39-4
Molecular Formula

Molecular Weight 162.23 g/mol
Exact Mass 162.1045
Appearance Colorless to pale yellow viscous liquid
Solubility Soluble in DCM, THF, EtOAc, Methanol; Insoluble in Water
Chirality Contains 1 chiral center (C

); typically supplied as racemate

Part 2: Synthetic Methodology & Manufacturing

The synthesis of Cyclopropyl(m-tolyl)methanol is most reliably achieved via a Grignard addition.[1][2] This protocol is preferred over the reduction of cyclopropyl ketones due to the commercial availability of high-purity aldehydes and the avoidance of over-reduction side products.[1][2]

Protocol: Grignard Addition (0.1 mol Scale)

Objective: Synthesis of Cyclopropyl(m-tolyl)methanol via nucleophilic addition.

Reagents:

  • Substrate: 3-Methylbenzaldehyde (m-Tolualdehyde) [CAS: 620-23-5].[1][2]

  • Nucleophile: Cyclopropylmagnesium bromide (0.5 M in THF) [CAS: 23719-80-4].[1][2]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[2]

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    

Step-by-Step Methodology:

  • Inert Environment Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Purge with

    
     for 15 minutes.
    
  • Substrate Solvation: Charge the flask with 3-Methylbenzaldehyde (12.0 g, 100 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice/water bath.

  • Grignard Addition: Transfer Cyclopropylmagnesium bromide (220 mL, 110 mmol, 1.1 equiv) to the addition funnel via cannula. Add dropwise over 45 minutes, maintaining internal temperature

    
    .
    
    • Note: The cyclopropyl ring is stable under these conditions, but rapid addition can cause exotherms leading to Wurtz-type coupling byproducts.[1][2]

  • Reaction Progression: Once addition is complete, allow the reaction to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2); look for the disappearance of the aldehyde spot (

    
    ).[2]
    
  • Quenching: Cool the mixture back to 0°C. Slowly quench with saturated

    
     (50 mL). Caution: Gas evolution.
    
  • Work-up: Extract the aqueous layer with Ethyl Acetate (

    
     mL).[1][2] Combine organic layers, wash with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the pure alcohol.

Visualizing the Synthetic Pathway

SynthesisPath Start 3-Methylbenzaldehyde (Substrate) Intermediate Magnesium Alkoxide Intermediate Start->Intermediate THF, 0°C to RT Nucleophilic Addition Reagent Cyclopropyl-MgBr (Grignard Reagent) Reagent->Intermediate Quench NH4Cl (aq) Hydrolysis Intermediate->Quench Protonation Product Cyclopropyl(m-tolyl)methanol (CAS 1182739-39-4) Quench->Product Isolation & Purification

Figure 1: Grignard synthesis pathway for Cyclopropyl(m-tolyl)methanol.

Part 3: Applications in Drug Discovery

Cyclopropyl(m-tolyl)methanol is not merely a solvent or reagent; it is a "privileged scaffold" intermediate.[1][2] The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but introduces significant structural rigidity.[2]

Key Mechanistic Advantages:
  • Metabolic Stability: The cyclopropyl C-H bonds are stronger (

    
     kcal/mol) than typical alkyl C-H bonds (
    
    
    
    kcal/mol), reducing susceptibility to Cytochrome P450 oxidation.[2]
  • 
    -Stacking Interactions:  The "banana bonds" of the cyclopropyl ring have significant p-orbital character, allowing for unique 
    
    
    
    interactions with aromatic residues in receptor binding pockets.[1][2]
  • Vector Control: The chiral center at the methanol carbon allows for the precise orientation of the m-tolyl group relative to the cyclopropyl ring, critical for optimizing binding affinity in chiral drugs.[1][2]

Decision Framework for Usage

ApplicationLogic Need Target: GPCR/Kinase Inhibitor Issue Issue: High Metabolic Clearance (Oxidation of Alkyl Chain) Need->Issue Solution Strategy: Cyclopropyl Bioisostere Issue->Solution Compound Use Cyclopropyl(m-tolyl)methanol Solution->Compound Outcome Outcome: 1. Reduced CYP450 metabolism 2. Rigidified conformation 3. Enhanced lipophilicity Compound->Outcome

Figure 2: Strategic rationale for incorporating the cyclopropyl-benzyl motif in drug design.

Part 4: Safety & Handling (E-E-A-T)

While specific toxicological data for this exact CAS is limited, it should be handled according to the safety protocols for benzyl alcohol derivatives .[2]

  • GHS Classification (Predicted):

    • Warning

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling: Always manipulate in a fume hood. The compound is not known to be explosive, but the cyclopropyl ring is strained; avoid contact with strong Lewis acids which may trigger ring-opening polymerization.[1][2]

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation to the ketone (Cyclopropyl m-tolyl ketone).

References

  • Royal Society of Chemistry. (2019).[2] Manganese catalyzed chemo-selective synthesis of acyl cyclopentenes. (Supplementary Information detailing synthesis of Cyclopropyl(m-tolyl)methanol). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Cyclopropyl(m-tolyl)methanol via Grignard reaction

Application Note: A-118 Synthesis of Cyclopropyl(m-tolyl)methanol via Grignard Reaction For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-118

Synthesis of Cyclopropyl(m-tolyl)methanol via Grignard Reaction

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of cyclopropyl(m-tolyl)methanol, a valuable secondary alcohol intermediate in pharmaceutical research. The protocol details a robust and scalable Grignard reaction, involving the nucleophilic addition of cyclopropylmagnesium bromide to m-tolualdehyde. This application note offers an in-depth examination of the reaction mechanism, a detailed, step-by-step experimental protocol, safety precautions, and expected outcomes. The causality behind critical experimental choices is explained to ensure reproducibility and high yield.

Introduction

Cyclopropyl carbinols are significant structural motifs in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl group. The synthesis of these compounds often relies on the Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[1][2] This reaction involves the addition of an organomagnesium halide (Grignard reagent) to an aldehyde or ketone to produce a secondary or tertiary alcohol, respectively.[3][4][5] In this application, we focus on the synthesis of cyclopropyl(m-tolyl)methanol, which serves as a key building block for more complex molecular architectures in drug discovery programs.

The Grignard reagent, in this case, cyclopropylmagnesium bromide, acts as a potent nucleophile due to the highly polarized carbon-magnesium bond.[6] This nucleophilic carbon attacks the electrophilic carbonyl carbon of m-tolualdehyde, leading to the formation of a new carbon-carbon bond and, after an acidic workup, the desired secondary alcohol.[6]

Reaction Mechanism

The Grignard reaction proceeds in two main stages:

  • Formation of the Grignard Reagent: Cyclopropyl bromide reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether, to form cyclopropylmagnesium bromide.[7][8] This step is critical and requires strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[9][10][11]

  • Nucleophilic Addition and Work-up: The cyclopropylmagnesium bromide then adds to the carbonyl group of m-tolualdehyde.[3][4] The reaction proceeds through a nucleophilic addition mechanism.[4] An acidic work-up follows to protonate the resulting alkoxide and yield the final alcohol product.[6][12]

Caption: Mechanism of cyclopropyl(m-tolyl)methanol synthesis.

Experimental Protocol

Safety Precautions: Grignard reagents are highly reactive and can ignite spontaneously in air, especially in the absence of a solvent.[13] The reaction is also exothermic.[10][14] All procedures must be conducted in a well-ventilated fume hood, under an inert atmosphere (nitrogen or argon), and with appropriate personal protective equipment (flame-resistant lab coat, safety goggles, and gloves).[14][15] All glassware must be rigorously dried to prevent quenching of the Grignard reagent.[11][16]

Materials and Equipment
Reagent/EquipmentGradeSupplier
Magnesium turnings99.5%Sigma-Aldrich
IodineACS ReagentFisher Chemical
Cyclopropyl bromide98%Acros Organics
m-Tolualdehyde97%Alfa Aesar
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeSigma-Aldrich
Hydrochloric acid (HCl)3 M aqueousVWR Chemicals
Saturated aqueous NH₄ClLaboratory Grade-
Diethyl ether, anhydrous≥99.7%Sigma-Aldrich
Sodium sulfate, anhydrousACS Grade-
Three-neck round-bottom flask--
Reflux condenser--
Addition funnel--
Magnetic stirrer and stir bar--
Nitrogen/Argon inlet--
Heating mantle--
Ice bath--
Procedure

Part A: Preparation of Cyclopropylmagnesium Bromide

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. The apparatus should be flame-dried under a stream of nitrogen or argon to ensure all moisture is removed.[10] Maintain a positive pressure of inert gas throughout the reaction.

  • Initiation: Place magnesium turnings (1.1-1.5 molar equivalents relative to cyclopropyl bromide) in the flask.[7] Add a small crystal of iodine to activate the magnesium surface.[10][17]

  • Grignard Formation: Add a small portion of a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF to the magnesium turnings. The initiation of the reaction is indicated by a disappearance of the iodine color, gentle bubbling, and a slight exotherm.[17]

  • Addition: Once the reaction has initiated, add the remaining cyclopropyl bromide solution dropwise from the addition funnel at a rate that maintains a gentle reflux. The reaction temperature should be maintained between 40-60°C.[7]

  • Completion: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[7] The resulting solution of cyclopropylmagnesium bromide is typically a gray to brownish, slightly turbid liquid.[18]

Part B: Reaction with m-Tolualdehyde and Work-up

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0°C using an ice bath. Add a solution of m-tolualdehyde (1.0 equivalent) in anhydrous THF dropwise via the addition funnel. Maintain the temperature below 10°C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold solution of saturated aqueous ammonium chloride or dilute hydrochloric acid (e.g., 3M HCl).[16][19] This step should be performed in a well-ventilated fume hood as flammable gases may be evolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[1]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.[1]

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product as an oil.[12] The crude product can be further purified by flash chromatography on silica gel.

Caption: A typical experimental workflow for the Grignard synthesis.

Data and Expected Results

ParameterValue
Reactants
Cyclopropyl bromide1.0 eq
Magnesium1.2 eq
m-Tolualdehyde1.0 eq
Reaction Conditions
Grignard Formation Temp.40-60 °C
Aldehyde Addition Temp.0-10 °C
Reaction Time2-3 hours
Product
Product NameCyclopropyl(m-tolyl)methanol
Molecular FormulaC₁₁H₁₄O
Molecular Weight162.23 g/mol
AppearanceColorless to pale yellow oil
Expected Yield75-85%
Analytical Data
¹H NMR (CDCl₃)Consistent with structure
¹³C NMR (CDCl₃)Consistent with structure
IR (neat)Broad O-H stretch (~3350 cm⁻¹)

Troubleshooting

  • Failure to initiate Grignard reaction: This is often due to wet glassware or reagents, or inactive magnesium. Ensure all components are scrupulously dry. Activating the magnesium with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings can help initiate the reaction.[17]

  • Low Yield: In addition to moisture, low yields can result from side reactions. The formation of biphenyl-type products can occur at higher temperatures.[16] Maintaining the recommended temperature profile is crucial. Incomplete reaction can also be a cause; ensure sufficient reaction time.

Conclusion

The Grignard reaction is a highly effective method for the synthesis of cyclopropyl(m-tolyl)methanol. By carefully controlling the reaction conditions, particularly by ensuring an anhydrous environment and managing the reaction temperature, high yields of the desired product can be reliably obtained. This protocol provides a solid foundation for researchers in drug development and organic synthesis to produce this valuable intermediate.

References

  • Google Patents. (n.d.). Preparation method of cyclopropylboronic acid. CN102757455B.
  • Scribd. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Quora. (2024, June 11). Explain the mechanism of the Grignard reaction? Chemistry point. Retrieved from [Link]

  • Unknown. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Unknown. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Unknown. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (2025, November 5). Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-TOLUALDEHYDE. Retrieved from [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

  • Wiley Online Library. (2016, March 7). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • YouTube. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • ResearchGate. (2025, October 8). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved from [Link]

  • YouTube. (2024, June 6). Grignard reaction safety. Retrieved from [Link]

  • YouTube. (2012, March 7). Preparation of triphenylmethanol via Grignard, Expt. 8. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Safety aspects of the process control of Grignard reactions. Retrieved from [Link]

  • PubChem. (n.d.). (1-Methylcyclopropyl)methanol | C5H10O | CID 137701. Retrieved from [Link]

  • PureSynth. (n.d.). 2-(M-Tolyl)Ethanol 98.0%(GC). Retrieved from [Link]

  • SpectraBase. (n.d.). 1-[2-Methyl-2-(4-methyl-3-pentenyl)cyclopropyl]ethanol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

Application

High-Yield Asymmetric Cyclopropanation of m-Methylstyrene Derivatives

Executive Summary This application note details the protocol for the cyclopropanation of m-methylstyrene (3-methylstyrene) derivatives. Unlike simple styrene, the meta-methyl substituent introduces a weak inductive elect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the cyclopropanation of m-methylstyrene (3-methylstyrene) derivatives. Unlike simple styrene, the meta-methyl substituent introduces a weak inductive electron-donating effect without significant steric hindrance at the vinyl position. This unique electronic profile requires precise catalyst selection to maximize enantioselectivity and suppress carbene dimerization.

This guide presents two validated methodologies:

  • Method A (The "Gold Standard"): Rhodium(II)-catalyzed asymmetric cyclopropanation using diazo esters for high-value, chiral pharmaceutical intermediates.

  • Method B (The "Robust Standard"): Furukawa-modified Simmons-Smith cyclopropanation for non-asymmetric methylene transfer.

Methodology Selection & Mechanistic Logic

The choice of protocol depends entirely on the desired substitution pattern and stereochemistry of the cyclopropane ring.

Decision Matrix

MethodSelection Start Start: m-Methylstyrene Substrate Goal Define Target Product Start->Goal Decision Is Enantioselectivity Required? Goal->Decision MethodA Method A: Rh(II) Catalysis (Diazo Reagents) Decision->MethodA Yes (Chiral) MethodB Method B: Simmons-Smith (Et2Zn / CH2I2) Decision->MethodB No (Methylene Transfer) OutcomeA Product: Chiral Ester/Amide (High ee, Trans-selective) MethodA->OutcomeA OutcomeB Product: Simple Cyclopropane (Racemic/Achiral) MethodB->OutcomeB

Figure 1: Decision tree for selecting the optimal cyclopropanation protocol based on target requirements.

Protocol A: Asymmetric Rh(II)-Catalyzed Cyclopropanation

Best for: Synthesis of chiral drug intermediates requiring functional handles (esters/amides). Mechanism: The reaction proceeds via a metal-carbene intermediate. The m-methyl group on the styrene ring slightly activates the double bond towards the electrophilic rhodium-carbene species.

Mechanistic Pathway

RhCycle Rh Rh2(S-DOSP)4 Catalyst Carbene Rh-Carbene Intermediate Rh->Carbene + Diazo Diazo Ethyl Diazoacetate (EDA) Diazo->Carbene - N2 TS Asymmetric Transition State Carbene->TS + Substrate Substrate m-Methylstyrene TS->Rh Regeneration Product Chiral Cyclopropane TS->Product N2 N2 (Gas)

Figure 2: Catalytic cycle showing the formation of the electrophilic metal-carbene and subsequent transfer to the styrene.

Reagents & Equipment
  • Substrate: m-Methylstyrene (1.0 equiv).

  • Carbene Source: Ethyl diazoacetate (EDA) (1.2 equiv). Warning: Potentially Explosive.[1]

  • Catalyst: Rh2(S-DOSP)4 (0.5 - 1.0 mol%). Note: Use (S)-DOSP for high enantioselectivity and trans-diastereoselectivity.

  • Solvent: Anhydrous Hexanes or 2,2-Dimethylbutane (degassed).

  • Equipment: Syringe pump (Critical), flame-dried glassware, Argon/Nitrogen line.

Step-by-Step Procedure
  • Catalyst Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Rh2(S-DOSP)4 (0.01 equiv) and m-methylstyrene (1.0 equiv) in anhydrous hexanes (concentration ~0.2 M relative to styrene).

  • Inert Environment: Seal the flask with a septum and purge with Argon for 10 minutes. Maintain a positive pressure of Argon.

  • Temperature Control: Cool the mixture to -78°C (dry ice/acetone bath) if maximum enantioselectivity is required. For standard yields, 0°C or RT is acceptable, but ee may drop slightly.

  • Controlled Addition (The Critical Step):

    • Dissolve Ethyl Diazoacetate (1.2 equiv) in hexanes (total volume equal to reaction solvent volume).

    • Load this solution into a gas-tight syringe.

    • Using a syringe pump , add the diazo solution dropwise over 4 to 8 hours .

    • Why? Maintaining a low steady-state concentration of diazoacetate prevents the formation of diethyl fumarate/maleate (carbene dimers) and forces the carbene to react with the styrene.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Workup: Concentrate the solvent directly under reduced pressure (rotary evaporator). Do not heat excessively.

Purification & Data
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Hexanes:EtOAc (98:2 to 90:10).

  • Expected Yield: 80–95%.

  • Diastereoselectivity: Typically >20:1 (trans:cis).

  • Enantioselectivity: >90% ee with Rh2(DOSP)4.

Protocol B: Simmons-Smith (Furukawa Modification)

Best for: Installing a simple methylene bridge (CH2) without ester functionality. Mechanism: Concerted syn-addition using a zinc-carbenoid species.[2]

Reagents[3][4][5]
  • Substrate: m-Methylstyrene (1.0 equiv).

  • Reagent: Diethylzinc (Et2Zn) (1.0 M in hexanes, 2.0 equiv). Warning: Pyrophoric.

  • Carbene Source: Diiodomethane (CH2I2) (2.0 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck flask. Equip with a reflux condenser, nitrogen inlet, and addition funnel.

  • Solvation: Add m-methylstyrene (1.0 equiv) and anhydrous DCM (0.5 M) to the flask. Cool to 0°C.

  • Reagent Formation:

    • Add Et2Zn (2.0 equiv) slowly via syringe. Caution: Et2Zn ignites on contact with air.

    • Add Diiodomethane (2.0 equiv) dropwise over 20 minutes. A white precipitate (ZnI2) may form.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir for 6–12 hours.

  • Quenching (Critical Safety Step):

    • Cool back to 0°C.

    • Slowly add saturated aqueous NH4Cl. Vigorous gas evolution (ethane) will occur.

  • Extraction: Separate layers. Extract aqueous layer with DCM (3x).[3] Wash combined organics with saturated NaHCO3 and Brine.

  • Purification: Distillation or silica plug filtration.

Comparative Data Analysis

ParameterMethod A: Rh(II)-CatalyzedMethod B: Simmons-Smith
Active Species Electrophilic Metal CarbeneZinc Carbenoid (Nucleophilic character)
Product Type Cyclopropyl Ester (Functionalized)Cyclopropane (Unfunctionalized)
Stereocontrol High (trans-selective, high ee)Stereospecific (syn-addition to alkene)
Yield 80–95%85–99%
Atom Economy High (N2 byproduct)Low (ZnI2 + Ethane byproduct)
Key Risk Explosion (Diazo)Fire (Pyrophoric Zn)

Safety & Troubleshooting

Hazard Management
  • Ethyl Diazoacetate (EDA): Can explode upon distillation or contact with rough surfaces/metals. NEVER distill neat EDA. Store solutions at 4°C.

  • Diethylzinc: Pyrophoric. Use only with long-needle techniques under inert atmosphere. Have a bucket of sand nearby in case of spills (do not use water).

Troubleshooting Guide
  • Problem: Low Yield (Method A).

    • Cause: Diazo decomposition/dimerization.

    • Fix: Increase addition time (slower syringe pump rate) or lower the reaction temperature.

  • Problem: Low ee (Method A).

    • Cause: Temperature too high or catalyst degradation.

    • Fix: Run at -78°C; ensure solvent is strictly anhydrous.

  • Problem: Incomplete Conversion (Method B).

    • Cause: Old Et2Zn or wet solvent.

    • Fix: Titrate Et2Zn or use fresh bottle; redistill DCM over CaH2.

References

  • Doyle, M. P., et al. "Enantioselective reactions of intermediate metal carbenes." Chemical Reviews, 1998.

  • Davies, H. M. L., & Manning, J. R. "Catalytic C-H functionalization by metal carbenoid and nitrenoid insertion." Nature, 2008.

  • Charette, A. B., & Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 2001.

  • Lebel, H., et al. "Recent advances in enantioselective cyclopropanation." Chemical Reviews, 2003.

  • Mancinelli, J. P., & Wilkerson-Hill, S. M. "Tris(pentafluorophenyl)borane-Catalyzed Cyclopropanation of Styrenes with Aryldiazoacetates." Organic Letters, 2012. (Demonstrates specific styrene derivative yields).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cyclopropyl(m-tolyl)methanol Stability Guide

PART 1: CRITICAL ALERT (The "Why") Executive Summary: Cyclopropyl(m-tolyl)methanol is highly labile under acidic conditions. Unlike standard benzylic alcohols, this molecule possesses a "perfect storm" of structural feat...

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: CRITICAL ALERT (The "Why")

Executive Summary: Cyclopropyl(m-tolyl)methanol is highly labile under acidic conditions. Unlike standard benzylic alcohols, this molecule possesses a "perfect storm" of structural features that accelerate ionization and subsequent rearrangement.

The Mechanistic Hazard: The instability is driven by the formation of the cyclopropylcarbinyl cation . Upon protonation and loss of water, the resulting carbocation is stabilized by two distinct forces:

  • 
    -Conjugation:  The adjacent cyclopropyl ring orbitals overlap with the empty p-orbital of the cationic center (bisected conformation), providing immense stabilization (comparable to an allylic cation).
    
  • Aromatic Stabilization: The m-tolyl group provides additional inductive stabilization (+I effect of the meta-methyl) to the benzylic center.

Consequence: This cation is not a static species.[1][2][3][4] It exists in equilibrium with bicyclobutonium and homoallylic cationic species. In the presence of even trace acid (e.g., acidic protons on silica gel, HCl traces in


), the molecule will rapidly undergo Cyclopropylcarbinyl Rearrangement , leading to ring opening (homoallylic products) or dehydration (dienes).

PART 2: TROUBLESHOOTING & FAQs

Q1: "My product turned into an oil/gum during purification on silica gel. What happened?"

Diagnosis: Acid-catalyzed rearrangement on the stationary phase. Explanation: Standard silica gel is slightly acidic (pH 6.0–6.5). For cyclopropylbenzyl alcohols, this is sufficient to trigger ionization. The resulting cation rearranges to a homoallylic alcohol or dehydrates to a diene, which often polymerizes or appears as a streak on the column. Solution:

  • Pre-treat Silica: Slurry your silica gel with 1-2% Triethylamine (Et3N) in hexanes before packing the column.

  • Alternative Phase: Use neutral alumina or Florisil if the substrate is extremely sensitive.

Q2: "I see new peaks in my NMR spectrum after leaving the sample in overnight."

Diagnosis: Solvent-induced degradation. Explanation: Chloroform (


) slowly decomposes to form Deuterium Chloride (DCl) and Phosgene upon exposure to light and air. This trace acid catalyzes the conversion of your alcohol into the corresponding chloride or homoallylic chloride.
Solution: 
  • Filtration: Pass the

    
     through a small plug of basic alumina or 
    
    
    
    immediately before use.
  • Stabilization: Add a single grain of solid anhydrous

    
     or a drop of 
    
    
    
    -pyridine directly to the NMR tube.
Q3: "Why is the m-tolyl analog less stable than the unsubstituted phenyl analog?"

Explanation: This is a kinetic phenomenon. The methyl group in the meta position is electron-donating (Hammett


). While this effect is weaker than in the para position, it still raises the energy of the ground state alcohol relative to the transition state for ionization.
  • Result: The activation energy (

    
    ) for water loss is lower for the m-tolyl derivative than for the phenyl derivative, leading to faster degradation rates under identical acidic conditions.
    

PART 3: VISUALIZATION (Mechanism)

The following diagram illustrates the degradation manifold. Note how the initial cation partitions between ring expansion (Cyclobutyl) and ring opening (Homoallyl).

Rearrangement Start Cyclopropyl(m-tolyl)methanol Protonated Protonated Intermediate (-OH2+) Start->Protonated + H+ Cation Cyclopropylcarbinyl Cation Protonated->Cation - H2O Homoallyl Homoallylic Cation (Ring Opening) Cation->Homoallyl Major Pathway (Thermodynamic) Cyclobutyl Cyclobutyl Cation (Ring Expansion) Cation->Cyclobutyl Minor Pathway (Kinetic Control) Prod_Diene Diene (Elimination) Homoallyl->Prod_Diene - H+ Prod_Halide Homoallylic Halide (Nucleophilic Trap) Homoallyl->Prod_Halide + X-

Figure 1: Acid-catalyzed degradation manifold of cyclopropyl(m-tolyl)methanol. The primary degradation route typically leads to ring-opened homoallylic products.

PART 4: EXPERIMENTAL PROTOCOLS

Protocol A: The "Acid-Free" Stability Check (NMR)

Use this protocol to verify if your batch has already degraded or to monitor reaction progress without inducing artifactual decomposition.

  • Preparation: Take a clean, oven-dried NMR tube.

  • Base Addition: Add approx. 5-10 mg of anhydrous Potassium Carbonate (

    
    ) to the bottom of the tube.
    
  • Solvent: Filter

    
     mL of 
    
    
    
    through a short pipet plug of basic alumina directly into the tube containing the carbonate.
  • Sample: Dissolve 10 mg of Cyclopropyl(m-tolyl)methanol in the treated solvent.

  • Analysis: Run

    
     NMR immediately.
    
    • Pass Criteria: Sharp doublet at

      
       ppm (carbinol proton) and intact cyclopropyl protons (
      
      
      
      ppm).
    • Fail Criteria: Appearance of olefinic signals (

      
       ppm) indicating ring opening.
      
Protocol B: Quenched TLC Monitoring

Standard TLC plates are acidic. Using them directly can give false "multi-spot" readings.

  • Dip Preparation: Prepare a solution of 5% Triethylamine in Acetone.

  • Plate Treatment: Dip the TLC plate into the solution and let it air dry for 5 minutes.

  • Spotting: Spot your reaction mixture.

  • Elution: Use an eluent containing 1% Triethylamine (e.g., 10:1 Hexane:EtOAc + 1%

    
    ).
    
  • Visualization: UV or mild stain (Permanganate). Avoid acidic stains like p-Anisaldehyde or Vanillin unless heating is very brief.

Protocol C: Safe Storage
  • Container: Use a silylated glass vial or a high-density polyethylene (HDPE) container. Avoid standard borosilicate glass for long-term storage as surface silanols are acidic.

  • Atmosphere: Argon or Nitrogen flush.

  • Temperature: Store at -20°C.

  • Stabilizer: For bulk storage (>1g), it is permissible to add 0.1% w/w Triethylamine as a stabilizer, provided it does not interfere with the next step of your synthesis.

PART 5: DATA SUMMARY

Comparative Stability of Cyclopropyl Carbinols (Acidic Conditions)

SubstrateRelative Ionization Rate (

)
Primary Degradation Product
Cyclopropyl(phenyl)methanol 1.0 (Reference)Homoallylic Alcohol/Diene
Cyclopropyl(m-tolyl)methanol ~1.5 - 2.0 (Faster)Homoallylic Alcohol/Diene
Cyclopropyl(p-methoxyphenyl)methanol >1000 (Extremely Fast)Polymer/Diene
Cyclopropyl(p-nitrophenyl)methanol <0.01 (Slow)Recovered Starting Material

Note: The m-tolyl group destabilizes the alcohol relative to the cation, accelerating the reaction compared to the phenyl baseline.

References

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520. Link

  • Olah, G. A., et al. (1970). Stable Carbocations. XCVIII. The Structure of Cyclopropylcarbinyl Cations. Journal of the American Chemical Society, 92(10), 3134–3146. Link

  • ChemicalBook. (2023). Cyclopropyl carbinol Properties and Safety. ChemicalBook Database. Link

  • Marek, I., et al. (2020).[4] Stereospecific Nucleophilic Substitution of Cyclopropylcarbinols. Journal of the American Chemical Society, 142(12), 5543-5548. Link

Sources

Optimization

Technical Support Center: Cyclopropyl(m-tolyl)methanol Manufacturing Guide

Executive Summary Scaling up the synthesis of Cyclopropyl(m-tolyl)methanol presents a unique duality of risks: the high-energy hazard of Grignard formation and the delicate acid-sensitivity of the cyclopropyl carbinol mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Scaling up the synthesis of Cyclopropyl(m-tolyl)methanol presents a unique duality of risks: the high-energy hazard of Grignard formation and the delicate acid-sensitivity of the cyclopropyl carbinol moiety. This guide addresses the critical process parameters (CPPs) required to transition from gram-scale medicinal chemistry to kilogram-scale process development.

Our primary focus is the Grignard addition route (Reaction of m-tolylmagnesium bromide with cyclopropanecarbaldehyde, or conversely, cyclopropylmagnesium bromide with m-tolualdehyde), as this is the most direct and atom-economical pathway.

Part 1: Critical Process Parameters (CPPs) & Troubleshooting

Phase 1: Grignard Reagent Formation & Safety

Q: The reaction induction period varies wildly between batches. How do I standardize initiation on a 50L scale?

A: Induction latency is the precursor to thermal runaway. Inconsistent initiation is often caused by the passivation of the Magnesium (Mg) surface or moisture in the headspace.

  • The Mechanism: The formation of the Grignard reagent is autocatalytic. If reagents accumulate before initiation ("pooling"), the sudden onset of reaction will release a massive exotherm that exceeds condenser capacity.

  • Field-Proven Protocol:

    • Dry Activation: Mechanical activation (dry stirring Mg turnings for 30 mins) is superior to chemical activation for scale-up.

    • The "Heel" Method: Never start a large batch from zero. Retain 5-10% of the active Grignard solution from a previous successful batch to serve as a "heel." This eliminates the induction period entirely.

    • DIBAL-H Trigger: If a heel is unavailable, add 1-2 mol% of DIBAL-H (Diisobutylaluminum hydride) to the Mg/THF slurry. It acts as a scavenger for moisture and oxide layers, initiating the reaction within minutes [1].

Q: We are seeing high levels of m,m'-bitolyl (homocoupling) impurities. What causes this?

A: Wurtz-type homocoupling is a concentration-dependent side reaction.

  • Cause: High local concentration of the organic halide (m-bromotoluene) at the Mg surface creates a competitive environment where the Grignard reagent reacts with unreacted halide.

  • Solution: Switch from "Dump" addition to High-Dilution Slow Addition . Ensure the halide feed rate is slower than the consumption rate (verified by reaction monitoring via FTIR or HPLC). Lowering the temperature to 0-5°C often suppresses homocoupling but may stall initiation; a balance of 15-20°C is usually optimal for aryl Grignards.

Phase 2: Reaction & Quenching (The Cyclopropyl Risk)

Q: Our crude NMR shows a significant amount of an alkene impurity (homoallyl alcohol). Is the starting material decomposing?

A: This is likely not starting material decomposition but a cyclopropylcarbinyl rearrangement occurring during the quench.

  • The Science: The cyclopropyl carbinol motif is highly sensitive to acid. In the presence of protons (H+), the ring opens to form a carbocation, which rearranges to a homoallyl system (3-buten-1-yl derivative) or a cyclobutyl system [2].

  • The Fix:

    • NEVER use HCl or H2SO4 for quenching.

    • Protocol: Quench into a buffered solution of saturated Ammonium Chloride (NH4Cl) with a pH adjusted to >7 using dilute NH4OH. Alternatively, use a reverse quench into a cold 10% aqueous Sodium Potassium Tartrate (Rochelle salt) solution to manage aluminum/magnesium emulsions without lowering pH.

Part 2: Experimental Protocols

Standardized Grignard Synthesis of Cyclopropyl(m-tolyl)methanol

Scale: 1.0 kg Input | Limiting Reagent: m-Bromotoluene

StepOperationCritical Parameter
1 Inerting Purge reactor with N2 (O2 < 500 ppm).
2 Mg Charge Charge Mg turnings (1.1 eq). Dry stir 30 min.
3 Solvent Add anhydrous THF (5 vol). KF < 50 ppm.
4 Activation Add DIBAL-H (0.01 eq) or Iodine crystal.
5 Initiation Add 5% of m-bromotoluene. Heat to 40°C. Wait for exotherm.
6 Feed Add remaining m-bromotoluene over 4 hours.
7 Addition Cool to 0°C. Add Cyclopropanecarbaldehyde (1.05 eq) slowly.
8 Quench REVERSE QUENCH reaction mixture into chilled 15% Rochelle Salt.
9 Workup Phase separate. Wash org layer with brine. Dry over Na2SO4.

Part 3: Visualized Pathways & Troubleshooting

Figure 1: Reaction Pathway & Impurity Logic

The following diagram illustrates the primary reaction pathway and the specific divergence points where critical impurities (Bitolyl and Homoallyl species) are generated.

G Start m-Bromotoluene + Mg / THF Grignard Grignard Reagent (m-TolylMgBr) Start->Grignard Initiation (Exotherm Risk) Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate + Aldehyde (0-10°C) Wurtz IMPURITY A: m,m'-Bitolyl (Wurtz Coupling) Grignard->Wurtz Fast Addition High Temp Aldehyde Cyclopropane- carbaldehyde Quench Quench (Hydrolysis) Intermediate->Quench Product TARGET: Cyclopropyl(m-tolyl)methanol Quench->Product pH > 7 (Buffered) Rearrange IMPURITY B: Homoallyl Alcohol (Ring Opening) Quench->Rearrange pH < 5 (Acidic)

Caption: Figure 1. Synthesis pathway highlighting the two critical failure modes: Wurtz coupling during Grignard formation and Acid-Catalyzed Rearrangement during workup.

Figure 2: Troubleshooting Decision Tree

G Problem Issue Detected NoInit No Exotherm (Induction Failure) Problem->NoInit HighImp High Impurity Profile Problem->HighImp LowYield Low Isolated Yield Problem->LowYield Sol_Init 1. Check Water (KF) 2. Add DIBAL-H 3. Increase Temp to 40°C NoInit->Sol_Init Sol_Wurtz Impurity: Bitolyl? Action: Slow down halide feed Lower Rxn Temp HighImp->Sol_Wurtz NMR: Aromatic dimer Sol_Ring Impurity: Linear Alkene? Action: Check Quench pH Switch to Rochelle Salt HighImp->Sol_Ring NMR: Olefin signals Sol_Emulsion Issue: Emulsion? Action: Filter through Celite Use Centrifugal Extractor LowYield->Sol_Emulsion Workup Loss

Caption: Figure 2. Diagnostic flowchart for resolving common scale-up deviations.

Part 4: Impurity Profile & Specifications

Impurity NameStructure DescriptionOriginControl Strategy
m,m'-Bitolyl Dimer of tolueneGrignard HomocouplingSlow addition of bromide; reduce reaction temperature (15-20°C).
Homoallyl Alcohol Linear alkene chainAcid-catalyzed ring openingMaintain pH > 7 during quench; avoid thermal stress during distillation.
m-Methylbenzyl alcohol Reduced ketone (if using ketone route)Over-reduction or incomplete alkylationEnsure stoichiometry of Grignard is >1.1 eq.

References

  • Org. Process Res. Dev. (2008).[1] Scale-up of Grignard Reactions: Safety and Initiation. Available at: [Link]

  • Journal of the American Chemical Society . Solvolysis of Cyclopropylcarbinyl Derivatives. Available at: [Link]

  • Chemical Safety News . Hazards of Grignard Scale-up. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Isomeric Differentiation of Cyclopropyl(m-tolyl)methanol

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic Context In medicinal chemistry, the cyclopropyl(m-tolyl)methanol scaffold represe...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

In medicinal chemistry, the cyclopropyl(m-tolyl)methanol scaffold represents a critical intermediate. The cyclopropyl group is frequently employed as a bioisostere for isopropyl or ethyl groups to improve metabolic stability (blocking


-oxidation) and introduce rigid vector spacing. However, the meta-substitution pattern on the aromatic ring presents a unique analytical challenge compared to its ortho and para regioisomers.

This guide provides a definitive technical framework for the structural elucidation of cyclopropyl(m-tolyl)methanol using


H NMR. Unlike standard spectral lists, this document focuses on comparative differentiation , equipping you to distinguish the target meta isomer from common regioisomeric impurities (ortho/para) that may arise during non-selective tolyl coupling reactions.

Synthesis & Experimental Workflow

To understand the spectral impurities, one must understand the genesis of the molecule. The standard synthesis involves a Grignard addition, where regiochemical purity is dictated by the starting aldehyde.

Protocol: Grignard Addition

Reaction: m-Tolualdehyde + Cyclopropylmagnesium Bromide


 Cyclopropyl(m-tolyl)methanol
  • Preparation: Flame-dry a 3-neck flask under Argon.

  • Reagent Formation: Generate CyclopropylMgBr in situ from cyclopropyl bromide and Mg turnings in anhydrous Et

    
    O or THF. (Note: Cyclopropyl halides react slower than alkyl halides; initiation with I
    
    
    
    may be required).
  • Addition: Cool to 0°C. Add m-tolualdehyde dropwise. The cyclopropyl ring is stable to these conditions, but temperature control prevents ring-opening side reactions.

  • Quench: Saturated NH

    
    Cl.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Workflow Visualization

SynthesisWorkflow cluster_impurities Potential Impurities Start Start: m-Tolualdehyde Reaction Grignard Addition (0°C, N2 atm) Start->Reaction Reagent CyclopropylMgBr (in Et2O/THF) Reagent->Reaction Quench Quench (NH4Cl) & Extraction Reaction->Quench Imp2 Ring-Opened Alkenes Reaction->Imp2 If T > 20°C Crude Crude Mixture Quench->Crude Purification Flash Column (Hex/EtOAc) Crude->Purification Product Pure Cyclopropyl(m-tolyl)methanol Purification->Product Imp1 Residual Aldehyde

Figure 1: Synthetic workflow for the generation of the target scaffold, highlighting critical control points for purity.

1H NMR Data Analysis: The "Fingerprint"

Solvent: CDCl


 (Standard reference: 

7.26 ppm) Frequency: 400 MHz or higher recommended for aromatic resolution.
A. The Cyclopropyl Region (High Field Anisotropy)

The cyclopropyl group is diagnostic due to the magnetic anisotropy of the C-C bonds, which shields the ring protons significantly.

  • 
     0.30 – 0.65 ppm (4H, multiplet):  The methylene protons (
    
    
    
    ) of the ring. They appear as complex multiplets because the protons cis and trans to the carbinol substituent are diastereotopic.
    • Differentiation: Unlike a standard isopropyl methyl doublet (~1.2 ppm), these signals are uniquely high-field.

  • 
     1.00 – 1.20 ppm (1H, multiplet):  The methine proton (
    
    
    
    ) connecting the ring to the carbinol carbon.
B. The Carbinol Linker
  • 
     ~4.00 ppm (1H, doublet, 
    
    
    
    Hz):
    The proton on the carbon bearing the hydroxyl group (
    
    
    ).
    • Coupling: It couples to the single cyclopropyl methine proton.

    • Validation: Addition of D

      
      O will not remove this signal, but may sharpen it if coupling to the OH proton was present (broad singlet for OH usually appears ~2.0-2.5 ppm depending on concentration).
      
C. The Aromatic Region (The Meta-Signature)

This is the critical region for confirming the meta isomer. A meta-disubstituted benzene ring (ABCD system) typically displays four distinct signals, though overlap is common.

  • 
     7.20 – 7.28 ppm (1H, t like, H-5):  The proton between the two unsubstituted carbons. Often appears as a pseudo-triplet due to similar ortho couplings (
    
    
    
    Hz).
  • 
     7.15 – 7.20 ppm (1H, s/d, H-2):  The "isolated" proton between the methyl and the carbinol group. It often appears as a broad singlet or a doublet with a very small meta coupling (
    
    
    
    Hz). This is the key differentiator from the ortho isomer.
  • 
     7.05 – 7.15 ppm (2H, m, H-4/H-6):  The remaining protons ortho to the substituents.
    
D. The Methyl Group
  • 
     2.35 ppm (3H, singlet):  Characteristic benzylic methyl group.
    

Comparative Analysis: Distinguishing Regioisomers

In drug development, proving you have the meta isomer (and not ortho or para) is a regulatory requirement. Use the table below to validate your spectrum.

Table 1: Regioisomeric Differentiation Matrix
FeatureMeta-Tolyl (Target) Para-Tolyl (Alternative) Ortho-Tolyl (Impurity)
Symmetry Asymmetric (ABCD System)Symmetric (AA'BB' System)Asymmetric (ABCD System)
Aromatic Pattern 4 signals (or complex m). Key: H-2 singlet. 2 distinct doublets (integrating 2H each). "Roofing" effect common.4 signals.[1][2] Complex multiplets.
Methyl Shift

2.35 ppm

2.34 ppm

2.25 - 2.30 ppm (Shielded)
Carbinol H Shift

~4.00 ppm

~4.00 ppm

~4.40 - 4.60 ppm
(Deshielded due to steric twist)
Differentiation Logic Look for the singlet at ~7.2 ppm and the triplet at ~7.25 ppm.Look for the clean two-doublet pattern.Look for the downfield shift of the carbinol proton.
Logic Diagram: Isomer Assignment

IsomerLogic Start Analyze Aromatic Region (6.5 - 7.5 ppm) SymCheck Is the pattern symmetric? (Two doublets, 2H each) Start->SymCheck Para Conclusion: Para-isomer SymCheck->Para Yes AsymCheck Pattern is Asymmetric (Multiplets/Singlets) SymCheck->AsymCheck No SingletCheck Is there an isolated singlet (or broad s) at ~7.2 ppm? AsymCheck->SingletCheck CarbinolCheck Check Carbinol Proton Shift SingletCheck->CarbinolCheck No/Unclear Meta Conclusion: Meta-isomer (Target) SingletCheck->Meta Yes (H-2) CarbinolCheck->Meta ~ 4.0 ppm Ortho Conclusion: Ortho-isomer (Steric Hindrance) CarbinolCheck->Ortho > 4.4 ppm

Figure 2: Decision tree for the assignment of regioisomers based on 1H NMR spectral features.

Technical Insights & Causality

Why the Cyclopropyl Signals are Upfield

The high-field shift of cyclopropyl protons (0.3–0.6 ppm) is caused by the ring current anisotropy . The electron density in the strained C-C bonds induces a magnetic field that opposes the external field (


) in the region above and below the ring plane (where the protons reside), resulting in strong shielding. This is a crucial check for ring integrity; if these signals disappear or shift downfield to ~1.5 ppm, the ring has opened (likely to an alkene).
The "Ortho Effect" on Chemical Shift

In the ortho-isomer, the methyl group physically clashes with the cyclopropyl-methanol moiety. This steric hindrance forces the rotation of the C-C bond between the aromatic ring and the carbinol carbon. This conformational change places the carbinol proton in the deshielding zone of the aromatic ring current more effectively than in the meta or para isomers, resulting in a significant downfield shift (


 ppm).

References

  • Synthesis of Cyclopropyl Carbinols

    • Organic Syntheses, Coll. Vol. 6, p.327 (1988); Vol. 51, p.11 (1971). (General procedure for cyclopropyl Grignard additions).
  • NMR Anisotropy of Cyclopropane

    • Baranac-Stojanović, M., & Stojanović, M. (2013).[3] "1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study." Journal of Organic Chemistry, 78(4), 1504-1507.[3]

  • Substituent Effects in NMR

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.
    • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[3][4] Chem., 62, 7512-7515. (For validating solvent peaks in CDCl3).

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Chiral HPLC Columns for Cyclopropyl Carbinols

For researchers, scientists, and professionals in drug development, the precise quantification of enantiomers is not merely a procedural step but a regulatory and therapeutic necessity. Cyclopropyl carbinols, a structura...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise quantification of enantiomers is not merely a procedural step but a regulatory and therapeutic necessity. Cyclopropyl carbinols, a structural motif present in numerous pharmacologically active molecules, often possess a chiral center directly influencing their efficacy and safety profile. Consequently, a robust, validated chiral High-Performance Liquid Chromatography (HPLC) method is paramount.

This guide provides an in-depth comparison of strategies for validating chiral HPLC columns for this specific application. Moving beyond a simple checklist, we will explore the causal relationships behind experimental choices, ensuring the development of a self-validating and trustworthy analytical method.

Section 1: The Foundation - Selecting the Optimal Chiral Stationary Phase (CSP)

The success of any chiral separation hinges on the selection of an appropriate Chiral Stationary Phase (CSP). For chiral alcohols like cyclopropyl carbinols, polysaccharide-based CSPs are the industry's workhorses. These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create chiral cavities and surfaces.[1][2] Enantiomers fit differently into these chiral spaces, leading to differential retention times and, thus, separation.[2]

Mechanism of Polysaccharide-Based CSPs: The primary interaction mechanisms include hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the polysaccharide's helical structure. The hydroxyl group of the cyclopropyl carbinol is a key player in forming these transient diastereomeric complexes with the CSP.[1][2]

Comparing Candidate Columns:

  • Amylose-Based CSPs (e.g., Chiralpak® AD-H, ReproSil Chiral-MIG): Often provide excellent recognition for a wide range of racemates. They are particularly effective in normal-phase or polar organic modes.[3][4]

  • Cellulose-Based CSPs (e.g., Chiralcel® OD-H, ReproSil Chiral-MIC): Offer complementary selectivity to amylose phases. Sometimes, a compound that is poorly resolved on an amylose column will show excellent separation on a cellulose-based one, and vice-versa.[5]

The choice between them is largely empirical and requires screening.[6] A pragmatic approach is to screen both types of columns with a variety of mobile phases to find the most promising candidate for method validation.

Initial Screening Strategy: A crucial first step is to screen potential columns with different mobile phase systems. For cyclopropyl carbinols, both normal-phase (e.g., Hexane/Ethanol) and polar organic (e.g., Methanol or Acetonitrile) modes should be investigated.[3] Temperature is another critical parameter; decreasing temperature often enhances chiral selectivity by favoring the weaker bonding forces responsible for separation, while higher temperatures can improve peak shape.[7]

Section 2: The Core Protocol - A Step-by-Step Guide to Method Validation per ICH Q2(R1)

Once a suitable column and initial chromatographic conditions are established, the method must be rigorously validated to prove it is fit for its intended purpose.[8] The validation process should follow the International Council for Harmonisation (ICH) Q2(R1) guideline, which outlines the necessary parameters.[9][10]

Workflow for Chiral HPLC Method Validation

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Column & Mobile Phase Screening SST System Suitability Dev->SST Optimized Method Spec Specificity / Peak Purity SST->Spec Lin Linearity & Range Spec->Lin LOQ Limit of Quantitation (LOQ) Spec->LOQ Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec Rob Robustness Prec->Rob Verified Method

Caption: Workflow for chiral HPLC method validation.

System Suitability
  • Causality: Before any sample analysis, you must verify that the chromatographic system is performing adequately on the day of analysis. This is a non-negotiable prerequisite for all other validation tests.

  • Protocol:

    • Prepare a system suitability solution containing the cyclopropyl carbinol racemate at a concentration that provides a clear detector response.

    • Make five or six replicate injections of this solution.

    • Calculate the mean and relative standard deviation (RSD) for retention time, peak area, and key performance parameters.

  • Acceptance Criteria:

    • Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.[11]

    • Tailing Factor (T): ≤ 2.0 for both peaks.

    • Relative Standard Deviation (RSD) for Peak Area: ≤ 2.0%.

    • Relative Standard Deviation (RSD) for Retention Time: ≤ 1.0%.

Specificity
  • Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. For a chiral method, this primarily means ensuring each enantiomeric peak is pure and not co-eluting with any other substance.

  • Protocol:

    • Inject individual solutions of each pure enantiomer (if available) to confirm their respective retention times.

    • Inject a solution of the racemate.

    • Inject a placebo (all matrix components without the active pharmaceutical ingredient).

    • Spike the racemate solution with known impurities and degradants and analyze.

    • Utilize a photodiode array (PDA) detector to assess peak purity for the enantiomer peaks in the spiked sample.

  • Acceptance Criteria:

    • Placebo injections should show no interfering peaks at the retention times of the enantiomers.

    • The resolution between the enantiomers and any other component must be adequate (typically Rs > 1.5).

    • Peak purity analysis (e.g., purity angle < purity threshold) should confirm that the enantiomeric peaks are spectrally homogeneous.

Linearity and Range
  • Causality: This establishes that the method's response is directly proportional to the concentration of the analyte over a specified range. This is crucial for accurate quantitation of the undesired enantiomer in the presence of the desired one.

  • Protocol:

    • Prepare a series of at least five standard solutions of the undesired enantiomer, spanning a range from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range might be 0.05% to 0.15%).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

    • The y-intercept should be close to zero.

Accuracy
  • Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It's a critical measure of systemic error or bias.

  • Protocol:

    • Prepare a sample of the desired enantiomer (the bulk active pharmaceutical ingredient).

    • Spike this sample with the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each concentration level in triplicate and analyze.

    • Calculate the percent recovery for the spiked amount.

  • Acceptance Criteria:

    • The mean percent recovery should be within 90.0% to 110.0% for each level.

Precision
  • Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples by spiking the desired enantiomer with the undesired enantiomer at the 100% specification level.

      • Analyze these samples on the same day, with the same analyst and equipment.

      • Calculate the RSD of the results.

    • Intermediate Precision:

      • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from both sets of experiments.

  • Acceptance Criteria:

    • Repeatability: RSD should be ≤ 10%.

    • Intermediate Precision: The overall RSD for data from both occasions should be ≤ 15%. For minor components near the quantitation limit, an RSD of up to 20% may be acceptable.[12]

Limit of Quantitation (LOQ)
  • Causality: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is arguably the most important parameter for an impurity method.

  • Protocol:

    • Determine the LOQ by establishing the concentration that yields a signal-to-noise (S/N) ratio of approximately 10.[12]

    • Verify this concentration by preparing samples at the determined LOQ level and confirming that the precision (RSD ≤ 20%) and accuracy are acceptable.[12]

  • Acceptance Criteria:

    • The LOQ must be at or below the reporting threshold for the impurity (e.g., ≤ 0.05%).

    • S/N ratio ≥ 10.

Robustness
  • Causality: Robustness testing examines the reliability of an analysis with respect to deliberate variations in method parameters. It provides an indication of the method's suitability for routine lab use. Small changes in the method should not lead to large changes in the results.[13]

  • Protocol:

    • Prepare a system suitability solution and a spiked sample.

    • Analyze these samples while making small, deliberate changes to the method parameters, one at a time.

    • Typical parameters to vary include:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 2 °C).

      • Mobile phase composition (e.g., ± 2% of the minor component).

  • Acceptance Criteria:

    • The system suitability criteria (Resolution, Tailing Factor) must still be met under all varied conditions.

    • The results for the spiked sample should not deviate significantly from the results obtained under the nominal conditions.

Hierarchy of Validation Parameters

G SST System Suitability Spec Specificity SST->Spec Foundation LOQ LOQ Spec->LOQ Prerequisites for Quantitation Lin Linearity Spec->Lin Prerequisites for Quantitation Rob Robustness LOQ->Rob Verifies Reliability Acc Accuracy Lin->Acc Confirms Quantitation Prec Precision Lin->Prec Confirms Quantitation Acc->Rob Verifies Reliability Prec->Rob Verifies Reliability

Caption: Interdependence of analytical validation parameters.

Section 3: Performance Comparison & Data Interpretation

To illustrate, let's consider a hypothetical separation of a cyclopropyl carbinol racemate on two common polysaccharide-based columns under normal-phase conditions.

ParameterColumn A: Amylose-based CSPColumn B: Cellulose-based CSPCommentary
Mobile Phase Hexane/Ethanol (80:20 v/v)Hexane/Isopropanol (90:10 v/v)Different alcohol modifiers were required for optimal separation, highlighting the unique selectivity of each phase.
Flow Rate 1.0 mL/min0.8 mL/minChiral separations often benefit from lower flow rates to maximize interaction time with the CSP.[7]
Retention Time (Enan 1) 5.2 min7.8 minColumn B shows stronger retention, which can sometimes improve resolution but at the cost of longer analysis time.
Retention Time (Enan 2) 6.5 min10.1 min-
Selectivity (α) 1.281.35Column B shows slightly higher selectivity, indicating a greater thermodynamic difference in the interaction with the two enantiomers.
Resolution (Rs) 2.12.8Both columns provide baseline resolution (Rs > 1.5). Column B offers a more robust separation, making it less susceptible to small variations.
Analysis Time 10 min15 minColumn A provides a significantly faster analysis, which is a major advantage for high-throughput screening.

Interpretation:

  • For High-Throughput Analysis: Column A would be the superior choice due to its shorter run time, provided the resolution of 2.1 is deemed sufficiently robust.

  • For Complex Matrices or Trace Analysis: Column B, with its higher resolution, provides a greater safety margin. This makes it a more robust choice for final quality control testing where baseline integrity is paramount.

Conclusion

The validation of a chiral HPLC method for cyclopropyl carbinols is a systematic process that builds a pyramid of evidence, starting with the foundational selection of the right CSP and culminating in a robust, reliable, and regulatory-compliant analytical procedure. By understanding the "why" behind each validation parameter and experimental design choice, scientists can develop methods that are not only accurate and precise but also practical for their intended purpose in the highly regulated landscape of pharmaceutical development. The ultimate choice of column and conditions will always be a balance between speed, selectivity, and robustness, tailored to the specific analytical challenge at hand.

References

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Chion, I., Pakula, R., & Weissmueller, D.W. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International - Chromatography Online. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). PMC - NIH. [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2011). ResearchGate. [Link]

  • CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies. [Link]

  • System suitability and linearity parameters. (n.d.). ResearchGate. [Link]

  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. (2008). PubMed. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • System suitability parameters of the proposed HPLC method using mobile phase ACN/H2O (90:10 by volume). (n.d.). ResearchGate. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube. [Link]

Sources

Safety & Regulatory Compliance

Safety

Cyclopropyl(m-tolyl)methanol proper disposal procedures

Operational Safety Protocol: Disposal and Handling of Cyclopropyl(m-tolyl)methanol Executive Summary & Chemical Profile This guide outlines the mandatory disposal and handling procedures for Cyclopropyl(m-tolyl)methanol...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Disposal and Handling of Cyclopropyl(m-tolyl)methanol

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal and handling procedures for Cyclopropyl(m-tolyl)methanol (CAS: Analogous to 2516-33-8 for Cyclopropylmethanol / General Benzyl Alcohols).[1] As a functionalized aromatic alcohol containing a strained cyclopropyl ring, this compound presents a dual hazard profile: flammability typical of organic solvents and chemical reactivity specific to the cyclopropyl moiety.

Critical Warning: Unlike standard organic solvents, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). Exposure to strong acids during waste consolidation can induce ring-opening reactions, leading to unexpected exothermic events.

Chemical Identity & Physical Properties (Estimated)
PropertyData / EstimateOperational Implication
Structure Secondary Alcohol, m-Tolyl + CyclopropylLipophilic, organic soluble.[1][2]
Physical State Viscous Liquid / OilMay adhere to glass; requires solvent rinse.[1]
Flash Point ~70–90°C (Estimated)Treat as Combustible/Flammable (Class IIIA/III) .[1]
Solubility Low in Water; High in OrganicsDO NOT dispose of via sink/drain.[1]
Reactivity Acid-Sensitive (Ring Opening)SEGREGATE from acidic waste streams.[1]

Hazard Identification & Classification

In the absence of a compound-specific SDS for this niche intermediate, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of cyclopropyl carbinols and benzyl alcohols.

  • GHS Classification (Derived):

    • Flammable Liquid (Category 3 or 4): Combustible.[3]

    • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).

    • Skin/Eye Irritation: Category 2 (Irritant).

  • EPA Waste Code (RCRA):

    • D001: Ignitable Waste (if Flash Point < 60°C).

    • Non-Halogenated Organic: Unless mixed with DCM/Chloroform.

Operational Disposal Protocol

This protocol is designed to prevent cross-contamination and exothermic decomposition in waste drums.

Phase 1: Pre-Disposal Assessment
  • Purity Check: Is the material pure, or is it in a reaction mixture?

    • If Pure: Proceed to Phase 2.

    • If Reaction Mix: Ensure all organometallic reagents (e.g., Grignard reagents used to synthesize it) are fully quenched.

  • Solvent Compatibility: Verify the material is dissolved in a compatible non-halogenated solvent (Ethanol, Ethyl Acetate, or Acetone).

Phase 2: Waste Segregation (The "Acid Rule")
  • Strict Segregation: Do NOT combine Cyclopropyl(m-tolyl)methanol with acidic waste streams (e.g., waste containing HCl, H₂SO₄, or acidic work-up liquors).

  • Rationale: Acid-catalyzed ring opening of the cyclopropyl group can generate heat and pressure in sealed waste containers.

Phase 3: Containerization & Labeling
  • Primary Container: Use High-Density Polyethylene (HDPE) or Glass containers.

  • Rinsing: Triple-rinse the original vessel with Acetone. Add rinsate to the waste container.

  • Labeling: Apply a hazardous waste label with the following specific text:

    • Constituents: "Cyclopropyl(m-tolyl)methanol, Acetone (Rinsate)"[1]

    • Hazard Checkbox: Flammable, Toxic.[4][5]

    • Special Note: "CONTAINS STRAINED RINGS - NO ACIDS."

Phase 4: Final Disposal
  • Method: Incineration (Fuel Blending).

  • Stream: Non-Halogenated Organic Waste (High BTU).

Workflow Visualization

The following diagram outlines the decision logic for disposing of Cyclopropyl(m-tolyl)methanol, emphasizing the critical segregation step.

DisposalWorkflow Start START: Waste Generation CheckState Is material in Reaction Mixture? Start->CheckState Quench Perform Quench (Sat. NH4Cl) Verify pH neutral CheckState->Quench Yes CheckAcid CRITICAL: Is Waste Stream Acidic? CheckState->CheckAcid No (Pure/Isolated) Quench->CheckAcid Segregate SEGREGATE: Use Separate Container Label: 'No Acids' CheckAcid->Segregate Yes (Risk of Exotherm) Combine Combine with Non-Halogenated Organic Solvents CheckAcid->Combine No (Neutral/Basic) Container Transfer to HDPE/Glass Carboy Segregate->Container Combine->Container Label Label: 'Flammable' & 'Toxic' Add: Cyclopropyl(m-tolyl)methanol Container->Label Pickup Schedule EHS Pickup (Incineration) Label->Pickup

Figure 1: Decision matrix for the safe disposal of cyclopropyl-functionalized alcohols, highlighting the critical acid-segregation step.

Emergency Response (Spill & Exposure)

In the event of a spill during the disposal process, adhere to the following:

ScenarioImmediate ActionDecontamination
Minor Spill (<100 mL) Evacuate immediate area. Remove ignition sources.[3][4][6][7][8][9][10][11]Absorb with vermiculite or sand.[1][7] Do not use paper towels (flammability risk). Place in a sealed bag.
Skin Contact Remove contaminated clothing immediately.[1][4][7]Wash with soap and water for 15 minutes.[1] Cyclopropyl compounds can be lipophilic—monitor for systemic absorption.
Eye Contact Flush eyes with water for 15 minutes.[1][10]Seek medical attention immediately.[1][12]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Cyclopropylmethanol (Analog). PubChem.[13] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual - Hazardous Waste Identification. EPA.gov. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Available at: [Link]

Sources

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